REACTION_SMILES
|
[CH2:26]([N+:27]([CH2:28][CH2:29][CH2:30][CH3:31])([CH2:32][CH2:33][CH2:34][CH3:35])[CH2:36][CH2:37][CH2:38][CH3:39])[CH2:40][CH2:41][CH3:42].[CH3:17][I:18].[CH3:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[c:9]([C:13]#[N:14])[cH:10][nH:11][cH:12]2)[cH:6][cH:7]1.[I-:25].[Na+:16].[OH-:15].[cH:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1>>[CH3:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[c:9]([C:13]#[N:14])[cH:10][n:11]([CH3:17])[cH:12]2)[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(-c2c[nH]cc2C#N)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(-c2cn(C)cc2C#N)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |